molecular formula C18H18N2O2S B353067 N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide CAS No. 852046-17-4

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No. B353067
M. Wt: 326.4g/mol
InChI Key: KHQLUYQXXYHUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as DBZ, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. DBZ is a synthetic compound that is structurally similar to natural products found in plants and animals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the condensation of 2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid with 2,5-dimethylphenylamine, followed by acylation with propanoyl chloride. The final product is obtained through purification and isolation steps.

Starting Materials
2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid, 2,5-dimethylphenylamine, propanoyl chloride, diethyl ether, sodium bicarbonate, wate

Reaction
Step 1: Dissolve 2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid (1.0 g) and 2,5-dimethylphenylamine (1.2 g) in diethyl ether (20 mL) and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium bicarbonate solution (10%) to the reaction mixture until the pH reaches 8-9. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate., Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in dry diethyl ether (5 mL). Add propanoyl chloride (0.5 g) to the solution and stir for 2 hours at room temperature., Step 4: Add saturated sodium bicarbonate solution until the pH reaches 8-9. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent., Step 6: Recrystallize the product from ethanol to obtain N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide as a white solid (yield: 60-70%).

Mechanism Of Action

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide inhibits the Notch signaling pathway by binding to the active site of the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide binds to the active site of the gamma-secretase complex and prevents the cleavage of Notch receptors, thereby inhibiting the downstream signaling pathway. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have potent anti-cancer effects in various preclinical models. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing amyloid beta deposition and improving cognitive function. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been studied for its potential in treating diabetes by promoting the differentiation of pancreatic beta cells.

Advantages And Limitations For Lab Experiments

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for the Notch signaling pathway. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can be easily synthesized and purified, making it readily available for research purposes. However, N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide also has limitations, including its poor solubility in water and potential off-target effects.

Future Directions

There are several future directions for N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide research, including the development of more potent and selective inhibitors of the Notch signaling pathway. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can also be studied for its potential in combination with other therapeutic agents for the treatment of various diseases. Additionally, the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can be further studied to optimize its therapeutic potential.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The dysregulation of Notch signaling has been implicated in the pathogenesis of various diseases, making N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide a promising therapeutic agent.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-7-8-13(2)14(11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQLUYQXXYHUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

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